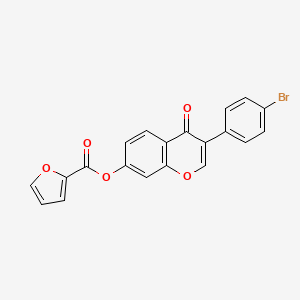

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a furan derivative. Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a wide variety of chemical reactions and are found in many natural and synthetic products .

Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds can generally be synthesized through various methods. One method involves the carbon–carbon bond formation at the C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives . This method employs several advantages such as the use of a catalytic amount of K3 [Fe (CN)6] under mild conditions and short reaction time with high yields .Chemical Reactions Analysis

Furan compounds are involved in a variety of chemical reactions. For instance, they can undergo carbon–carbon bond formation reactions . They can also participate in electrophilic substitution reactions, oxidation reactions, and Diels–Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, furan compounds are polar due to the presence of an oxygen atom in the ring. They can participate in pi stacking due to the conjugated pi system in the furan ring .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis of Coumarin Derivatives

One significant application involves the microwave-assisted synthesis of novel coumarin derivatives containing cyanopyridine and furan, aimed at exploring their antimicrobial properties. This method demonstrates an efficient synthesis process of compounds with potential antimicrobial activities against various bacteria and fungi, highlighting the compound's role in facilitating the development of new antimicrobial agents (Desai et al., 2017).

Anti-bacterial Activities and Computational Validation

Another research avenue explores the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling, investigating their anti-bacterial activities against clinically isolated drug-resistant bacteria. This study not only demonstrates the compound's potential in combating drug-resistant infections but also employs docking studies and molecular dynamics (MD) simulations for validation, providing insights into the molecular interactions and stability (Siddiqa et al., 2022).

One-pot Synthesis Methods

The research also extends to the development of one-pot synthesis methods for related compounds, offering efficient and environmentally friendly approaches to creating 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using heterogeneous catalysts. These methods emphasize the compound's versatility and potential in synthetic organic chemistry, enabling the creation of a variety of derivatives with wide functional group tolerance (Zhang et al., 2018).

Applications in Material Science

Additionally, the synthesis and functionalization of furan and thiophene derivatives are explored for applications beyond biological activity, including material science. For instance, novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been developed, showcasing the compound's applicability in creating new materials with specific electronic properties (Baldwin et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)16-11-25-18-10-14(7-8-15(18)19(16)22)26-20(23)17-2-1-9-24-17/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJORBTBEPMINSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)

![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)